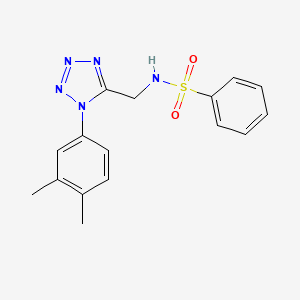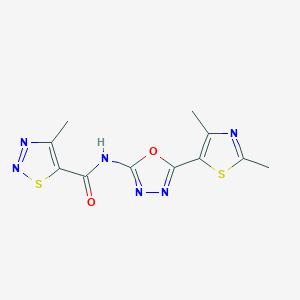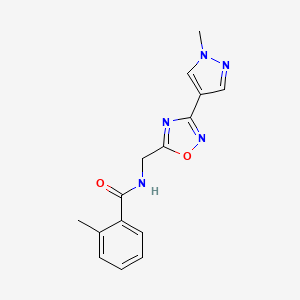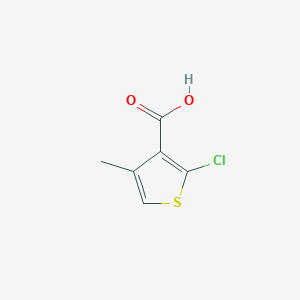
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613, which is a novel anticancer agent that targets the mitochondrial tricarboxylic acid cycle.
Aplicaciones Científicas De Investigación
Cancer Research
Compounds with thiazole structures have been synthesized and tested for their cytotoxicity against human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The compound may have potential applications in developing new cancer therapies.
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial activity . The compound could be researched for its efficacy against various bacterial and fungal infections.
Antiproliferative Agents
New analogs of thiazole compounds have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines . This suggests a potential application in studying cell proliferation and developing antitumor agents.
Propiedades
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-11(2)7-8-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVXKTVIQDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)

![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)



![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)

![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)